11H-Indeno[1,2-b]quinoline
Description
Properties
IUPAC Name |
11H-indeno[1,2-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-3-7-14-11(5-1)9-13-10-12-6-2-4-8-15(12)17-16(13)14/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZOQBPSADEASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC4=CC=CC=C4C=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946933 | |
| Record name | 11H-Indeno[1,2-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
243-51-6, 241-69-0 | |
| Record name | 11H-Indeno[1,2-b]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 11H-Indeno(1,2-b)quinoline | |
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| Record name | 11H-Indeno[1,2-b]quinoline | |
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| Record name | 11H-Indeno[1,2-b]quinoline | |
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| Record name | 11H-indeno[1,2-b]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.417 | |
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| Record name | 11H-Indeno(1,2-b)quinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3N5KV23M | |
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Synthetic Methodologies and Chemical Transformations
Foundational Synthesis Approaches
Foundational methods for constructing the 11H-indeno[1,2-b]quinoline core often rely on well-established cyclization and condensation reactions, providing robust and versatile routes to this heterocyclic system.
Cyclization and Condensation Reactions
The synthesis of this compound and its analogues frequently involves the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, followed by cyclodehydration. clockss.org A common and straightforward approach is the reaction between 2-aminobenzaldehyde (B1207257) and 1,3-indandione (B147059). mdpi.com This method is a cornerstone for accessing the parent 11H-indeno[1,2-b]quinolin-11-one. mdpi.com
Another significant condensation strategy involves the reaction of ninhydrin (B49086) with ortho-phenylenediamines to produce 11H-indeno[1,2-b]quinoxalin-11-ones. researchgate.netmdpi.com This reaction is notable for its efficiency and is often used as a basis for developing more advanced, catalyzed synthetic protocols. researchgate.net
Furthermore, intramolecular cyclization represents another key strategy. For instance, 2-(2-nitrobenzylidene)-1,3-indanediones can be reduced using agents like sodium dithionite (B78146) or tin chloride to yield indenoquinolines. mdpi.com This process involves the initial condensation of 1,3-indanedione with an aromatic aldehyde to form the benzylidene precursor. mdpi.com
Pfitzinger Synthesis
The Pfitzinger reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids and has been successfully applied to the construction of the this compound framework. researchgate.net This methodology typically involves the reaction of an isatin (B1672199) with a carbonyl compound containing an α-methylene group under basic conditions. researchgate.net
Specifically, derivatives of 11-oxo-11H-indeno[1,2-b]quinoline have been prepared via the Pfitzinger synthesis by reacting an appropriate isatin with 1-indanone (B140024). nih.govresearchgate.net This approach has been instrumental in creating a series of compounds for structure-activity relationship studies. nih.gov For example, the reaction of isatin-7-carboxylic acids with 1-indanones yields tetracyclic 11H-indeno-[1,2-b]quinoline-6,10-dicarboxylic acids. nih.gov These intermediates can then undergo further transformations, such as selective decarboxylation and oxidation, to generate functionalized 11-oxo-11H-indeno-[1,2-b]quinoline-6-carboxylic acids. nih.govnih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| Isatin | 1-Indanone | 11-Oxo-11H-indeno[1,2-b]quinoline derivatives | nih.gov |
| Isatin-7-carboxylic acid | 1-Indanone | 11H-Indeno-[1,2-b]quinoline-6,10-dicarboxylic acid | nih.gov |
Friedländer Annulation
The Friedländer annulation is one of the most direct and widely used methods for synthesizing quinolines. clockss.orgmdpi.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by acids or bases. mdpi.comorganic-chemistry.org
In the context of this compound synthesis, the Friedländer reaction between 2-aminobenzaldehyde and 1,3-indandione is a key transformation that yields 11H-indeno[1,2-b]quinolin-11-one with high efficiency. mdpi.comresearchgate.net This reaction has been shown to proceed effectively in water without the need for a catalyst, highlighting its "green" chemistry appeal. researchgate.net Researchers have also explored catalyst-free systems, such as using acetonitrile (B52724) with a water-removing agent like 1,3-dicyclohexylcarbodiimide (DCC), to facilitate the reaction, particularly with less soluble substituted precursors. mdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2-Aminobenzaldehyde | 1,3-Indandione | Water, 70 °C | 11H-Indeno[1,2-b]quinolin-11-one | 92% | mdpi.com |
| 2-Amino-3,5-dibromobenzaldehyde | 1,3-Indandione | Acetonitrile, DCC, reflux | 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one | 40% (crude) | mdpi.com |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like this compound derivatives due to their high atom economy, operational simplicity, and efficiency. researchgate.netacademie-sciences.fr These reactions allow for the formation of the target scaffold from three or more starting materials in a single synthetic operation.
A notable example is the synthesis of indeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives through the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine (B81030) or ammonium (B1175870) acetate (B1210297). rsc.orgnih.gov This transformation is often facilitated by a heterogeneous catalyst, such as copper oxide supported on zeolite-Y, which provides both Brønsted and Lewis acid sites to drive the reaction. rsc.orgnih.gov Another MCR approach involves the reaction of 11H-indeno[1,2-b]quinoxalin-11-one, a pyrazolone, and malononitrile (B47326) to generate spiro indeno[1,2-b]quinoxaline derivatives. academie-sciences.fr
Catalytic Strategies in Synthesis
The development of catalytic methods has significantly advanced the synthesis of 11H-indeno[1,2-b]quinolines, offering milder reaction conditions, improved yields, and greater functional group tolerance.
Organocatalysis (e.g., Mandelic Acid)
Organocatalysis has emerged as a powerful, metal-free approach for the synthesis of heterocyclic compounds. Mandelic acid, a commercially available and inexpensive organocatalyst, has been effectively employed in the synthesis of 11H-indeno[1,2-b]quinoxalin-11-one derivatives. researchgate.netbenthamdirect.com
This method involves the condensation of ninhydrin and various substituted benzene-1,2-diamines in the presence of a catalytic amount of mandelic acid. researchgate.netbenthamdirect.com The reaction proceeds under mild conditions, typically in aqueous ethanol (B145695) at room temperature, and offers several advantages, including the use of a non-toxic solvent and the avoidance of column chromatography for purification. researchgate.net This green and facile protocol has also been successfully extended to the synthesis of 6H-indeno[1,2-b]pyrido[3,2-e]pyrazin-6-one derivatives by using pyridine-2,3-diamines instead of o-phenylenediamines. researchgate.netbenthamdirect.com
| Reactants | Catalyst | Solvent | Temperature | Product | Reference |
| Ninhydrin, o-Phenylenediamines | Mandelic Acid | Aqueous Ethanol | Room Temperature | 11H-Indeno[1,2-b]quinoxalin-11-one derivatives | researchgate.netbenthamdirect.com |
| Ninhydrin, Pyridine-2,3-diamines | Mandelic Acid | Aqueous Ethanol | Room Temperature | 6H-Indeno[1,2-b]pyrido[3,2-e]pyrazin-6-one derivatives | researchgate.netbenthamdirect.com |
Metal-Free Methodologies
In the pursuit of greener and more sustainable chemical processes, several metal-free methodologies for the synthesis of this compound derivatives have been reported. These methods often utilize organocatalysts or reagents that avoid the use of heavy or transition metals.
One notable metal-free approach involves the use of mandelic acid as an efficient, commercially available, and low-cost organocatalyst. This method facilitates the condensation reaction of ninhydrin with o-phenylenediamines to produce 11H-indeno[1,2-b]quinoxalin-11-one derivatives, which are structurally related to the target quinoline (B57606) system. researchgate.netbenthamdirect.com The reaction proceeds in aqueous ethanol at room temperature, offering advantages such as mild conditions, the use of a non-toxic solvent, and the absence of column chromatographic separation. researchgate.netbenthamdirect.com
Another significant metal-free synthesis employs tert-butyl hydroperoxide (TBHP) to promote the intramolecular carbonylation of arenes. nih.gov This reaction, proceeding via a radical cross-dehydrogenative coupling mechanism, allows for the synthesis of 11H-indeno[1,2-b]quinolin-11-ones from 2-aryl-quinoline-3-carbaldehyde derivatives. The process is carried out by heating the starting material with TBHP in toluene, affording the desired products in good yields. nih.gov
The Friedländer annulation, a classical method for quinoline synthesis, can also be performed under catalyst-free conditions. For instance, the reaction of 2-aminobenzaldehyde with 1,3-indandione in deionized water has been shown to produce 11H-indeno[1,2-b]quinolin-11-one in high yield. mdpi.com
Acid Catalysis (e.g., p-Toluenesulfonic Acid)
Acid catalysis provides an effective route for the synthesis of polysubstituted 11H-indeno[1,2-b]quinolines. Among the various acid catalysts, p-toluenesulfonic acid (p-TsOH) has been demonstrated to be particularly useful. rsc.orgpsu.edu
A one-pot, three-component reaction of aldehydes, 1,3-indanedione, and enaminones can be efficiently catalyzed by p-TsOH. rsc.orgpsu.edu This method is often enhanced by the use of high-temperature water as a solvent and microwave irradiation, which significantly reduces reaction times and often leads to high yields of the desired poly-substituted indeno[1,2-b]quinolines. rsc.orgpsu.edu The use of p-TsOH is advantageous due to its low cost and ready availability. psu.edu While mechanochemical approaches using p-TsOH under ball-milling conditions have been explored for quinoline synthesis, their application has been somewhat limited by the range of suitable starting materials. researchgate.net
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. A variety of substituted derivatives have been synthesized, including those bearing halogens, carboxamide groups, and other functionalities.
Halogenated Derivatives (e.g., Chloro, Bromo)
Halogenated 11H-indeno[1,2-b]quinolines are important synthetic intermediates and have been the subject of several synthetic studies.
The synthesis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one has been achieved through a catalyst-free system using dicyclohexylcarbodiimide (B1669883) (DCC) in acetonitrile under reflux. mdpi.com This reaction provides a direct route to this di-brominated derivative. mdpi.com
Chloro-substituted derivatives have also been prepared. For example, 8-chloro-10-phenyl-11H-indeno[1,2-b]quinolin-11-one was synthesized via the Friedländer reaction, with spectral data confirming its structure. academie-sciences.fracademie-sciences.fr The synthesis of 6,9-dichloro-11H-indeno[1,2-c]quinoline-11-one, an isomer of the target system, involves the chlorination of a 3-aryl-2-hydroxy-quinoline-4-carboxylic acid intermediate with phosphorus oxychloride (POCl₃) at high temperatures. nih.gov
The table below summarizes the synthesis of some halogenated derivatives.
Table 1: Synthesis of Halogenated this compound Derivatives| Compound | Synthetic Method | Reagents and Conditions | Reference |
|---|---|---|---|
| 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one | Friedländer-type condensation | 3,5-Dibromo-2-aminobenzaldehyde, 1,3-indandione, DCC, MeCN, reflux | mdpi.com |
| 8-Chloro-10-phenyl-11H-indeno[1,2-b]quinolin-11-one | Friedländer condensation | 2-Amino-3-chlorobenzophenone, 1,3-indandione | academie-sciences.fracademie-sciences.fr |
| 6,9-Dichloro-11H-indeno[1,2-c]quinolin-11-one | Pfitzinger reaction followed by chlorination | Isatin, 4-chlorophenylacetic acid, NaOAc, 200 °C; then POCl₃, 150 °C | nih.gov |
Carboxamide-Linked Derivatives
Carboxamide-linked derivatives of 11-oxo-11H-indeno[1,2-b]quinoline have been synthesized to explore their potential as anticancer agents. nih.govresearchgate.net The position of the carboxamide side chain on the chromophore has been found to be a critical determinant of cytotoxicity. nih.gov
The synthesis of these derivatives typically begins with a Pfitzinger reaction between an appropriate isatin and 1-indanone to form the core carboxylic acid. nih.gov This is followed by various oxidative steps to generate the required 11-oxo-11H-indeno[1,2-b]quinoline carboxylic acids. The carboxylic acid is then coupled with an appropriate amine to form the final carboxamide derivative. nih.gov
Studies have shown that 4- and 6-carboxamides, where the side chain is on a terminal ring, are effective cytotoxins. nih.govresearchgate.net In contrast, derivatives with the side chain at the 8- or 10-position exhibit significantly reduced activity. nih.govresearchgate.net Dimeric analogues linked at the 4- and 6-positions have also been synthesized and show enhanced cytotoxicity compared to the corresponding monomers. nih.gov
Oxime and Hydrazone Derivatives
The carbonyl group at the 11-position of the this compound core is a versatile handle for further functionalization, leading to the formation of oxime and hydrazone derivatives. These derivatives have been investigated for their biological activities, particularly as c-Jun N-terminal kinase (JNK) inhibitors. nih.govresearchgate.net
The synthesis of 11H-indeno[1,2-b]quinoxalin-11-one oximes is achieved by treating the corresponding ketone precursor with hydroxylamine (B1172632) in the presence of a base like sodium hydroxide (B78521) in ethanol. nih.gov O-substituted oxime derivatives, such as 11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime, have also been prepared and show potent JNK inhibitory activity. nih.gov
Hydrazone derivatives are synthesized by the reaction of 11H-indeno[1,2-b]quinoxalin-11-one with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine. researchgate.net Further reaction of the resulting hydrazone with aldehydes or isatin can lead to the formation of Schiff's bases. researchgate.net
Table 2: Synthesis of Oxime and Hydrazone Derivatives
| Derivative Type | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Oxime | 11H-Indeno[1,2-b]quinoxalin-11-one | Hydroxylamine, NaOH, EtOH, heat | 11H-Indeno[1,2-b]quinoxalin-11-one oxime | nih.gov |
| O-Substituted Oxime | 11H-Indeno[1,2-b]quinoxalin-11-one oxime | Ethyl bromoacetate, K₂CO₃, DMF | 11H-Indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime | nih.gov |
| Hydrazone | 11H-Indeno[1,2-b]quinoxalin-11-one | Hydrazine hydrate | (11H-Indeno[1,2-b]quinoxalin-11-ylidene)hydrazine | researchgate.net |
| Thiocarbohydrazone | 11H-Indeno[1,2-b]quinoxalin-11-one | Thiocarbohydrazide | (11H-Indeno[1,2-b]quinoxalin-11-ylidene)thiocarbohydrazone | researchgate.net |
Spiro-Indenoquinoline Systems
Spiro compounds, characterized by two rings fused at a common carbon atom, represent a unique class of structurally complex molecules. rsc.org The synthesis of spiro-indenoquinoline and the related spiro-indenoquinoxaline systems has been achieved through various multicomponent reactions. rsc.orgscilit.comresearchgate.net
One approach involves a three-component reaction of 11H-indeno[1,2-b]quinoxalin-11-one, a pyrazolone, and malononitrile in the presence of sodium carbonate to yield spiro-indenoquinoxalines. researchgate.net Another method utilizes a domino reaction between ninhydrin, aromatic 1,2-diamines, and dialkyl ethynedicarboxylates catalyzed by triphenylphosphine (B44618) to produce novel spirofuran-indenoquinoxaline derivatives. ias.ac.in
The synthesis of spiroannulated indeno[1,2-b]quinolines has been accomplished through a three-component reaction of isatins, 1,3-diketones, and 1-naphthylamine, catalyzed by the bio-organic catalyst taurine (B1682933) in an aqueous medium. scilit.com This method is environmentally friendly and provides excellent yields in short reaction times. scilit.com Furthermore, spiro compounds incorporating a benzimidazole (B57391) moiety have been synthesized via a 1,3-dipolar cycloaddition reaction of 11H-indeno[1,2-b]quinoxalin-11-one with benzimidazolyl chalcones and L-proline or octahydroindole-2-carboxylic acid. nih.gov
Table 3: Synthesis of Spiro-Indenoquinoline Systems
| Spiro System | Synthetic Method | Key Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Spiro[indeno[1,2-b]quinoxaline-11,4'-pyran] | One-pot four-component reaction | Ninhydrin, o-phenylenediamine, malononitrile, α-methylenecarbonyl compounds | NiFe₂O₄/Ag₃PO₄, reflux | researchgate.net |
| Spirofuran-indenoquinoxaline | Three-component domino reaction | Ninhydrin, aromatic 1,2-diamines, dialkyl ethynedicarboxylates | Triphenylphosphine, CH₂Cl₂, ambient temperature | ias.ac.in |
| Spiroannulated indeno[1,2-b]quinoline | Three-component reaction | Isatins, 1,3-diketones, 1-naphthylamine | Taurine, aqueous media | scilit.com |
| Spiro[indeno[1,2-b]quinoxaline-pyrrolidine] | 1,3-Dipolar cycloaddition | 11H-Indeno[1,2-b]quinoxalin-11-one, benzimidazolyl chalcones, L-proline | Methanol, 60-65 °C | nih.gov |
Phosphine (B1218219) Oxide Derivatives
The incorporation of a phosphine oxide group into the this compound framework has been explored to generate novel derivatives with potential biological activity. One prominent method involves a Povarov-type [4+2]-cycloaddition reaction. This approach can be executed in a stepwise or a multicomponent fashion.
In a multicomponent reaction (MCR), (4-aminophenyl)diphenylphosphine oxide, various aromatic aldehydes, and indene (B144670) are reacted in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to yield diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxides. mdpi.com Subsequent oxidation of the benzylic position of these tetrahydroquinoline-phosphine oxide adducts can be achieved using selenium dioxide in refluxing dioxane. This selectively introduces a ketone group, forming 7-oxo-7H-indeno[2,1-c]quinolin-2-yl)phosphine oxides, while preserving the phosphine oxide moiety. smolecule.com
An alternative stepwise route has also been described. mdpi.com The synthesized phosphine oxide derivatives of the indenoquinoline core have been investigated for their biological properties, including their potential as topoisomerase I inhibitors. mdpi.com
Table 1: Synthesis of Diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxides
| Aldehyde (R) | Yield (Stepwise Route) | Yield (Multicomponent Route) |
|---|---|---|
| 4-Cl-C₆H₄ | 75% | 70% |
| 4-F-C₆H₄ | 72% | 68% |
| 4-MeO-C₆H₄ | 80% | 75% |
Data sourced from biological evaluation studies of phosphine oxide indenoquinoline derivatives. mdpi.com
Green Chemistry Considerations in Synthetic Protocols
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, several environmentally benign approaches have been developed.
One notable green method involves the use of mandelic acid as a metal-free, commercially available, and low-cost organo-catalyst. This protocol facilitates the condensation of ninhydrin with o-phenylenediamines in aqueous ethanol at room temperature to produce 11H-indeno[1,2-b]quinoxalin-11-ones, a related class of compounds. The mild reaction conditions, use of a non-toxic solvent, and avoidance of column chromatography are significant advantages of this method. researchgate.net
Another approach utilizes heterogeneous catalysts, such as copper oxide supported on zeolite-Y. This system has been employed for the synthesis of indeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives. The reaction proceeds in ethanol under reflux conditions, offering reduced reaction times and excellent product yields. The catalyst, which provides both Brønsted and Lewis acid sites, can be recycled multiple times with only a marginal decrease in activity. nih.gov
Furthermore, solvent-free syntheses have been reported. For instance, the Friedländer reaction for producing quinoline derivatives can be catalyzed by 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, an efficient and recyclable ionic liquid catalyst. This method allows for the synthesis of various substituted quinolines in high yields with short reaction times, and the catalyst can be easily recovered and reused. academie-sciences.fr A transition-metal-free approach catalyzed by a Brønsted acid under solvent-free conditions has also been described for the synthesis of benzo[a]fluorenes, which includes analogues of 11H-indeno[1,2-h]quinoline-6-carbonitrile. This method features readily available starting materials and simple one-pot operations. rsc.org
The development of such eco-friendly protocols is crucial for the sustainable production of pharmaceutically relevant molecules like this compound derivatives. nih.gov
Table 2: Comparison of Green Synthetic Protocols
| Method | Catalyst | Solvent | Key Advantages |
|---|---|---|---|
| Mandelic Acid Catalysis | Mandelic Acid (Organo-catalyst) | Aqueous Ethanol | Metal-free, mild conditions, room temperature. researchgate.net |
| Heterogeneous Catalysis | CuO on Zeolite-Y | Ethanol | Recyclable catalyst, reduced reaction time. nih.gov |
| Ionic Liquid Catalysis | 1,3-disulfonic acid imidazolium hydrogen sulfate | Solvent-free | Recyclable catalyst, high yields, short reaction times. academie-sciences.fr |
| Brønsted Acid Catalysis | Brønsted Acid | Solvent-free | Transition-metal-free, one-pot operation. rsc.org |
Structure Activity Relationship Sar and Rational Molecular Design
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of 11H-indeno[1,2-b]quinoline derivatives is intrinsically linked to their planar, polycyclic aromatic structure, which allows them to intercalate with DNA. mdpi.comgrafiati.com This intercalation is a crucial mechanism for their observed anticancer and anti-inflammatory properties. mdpi.com The core heterocyclic nucleus serves as a fundamental pharmacophore, with modifications at various positions significantly modulating its biological profile. grafiati.com
Key structural features that have been identified as critical for activity include:
The Planar Ring System: The fused indene (B144670) and quinoline (B57606) rings create a flat molecular surface that is essential for effective DNA intercalation. mdpi.com
Substituent Positions: The placement of various functional groups on the quinoline and indene rings plays a pivotal role in determining potency and selectivity. grafiati.comresearchgate.net
Impact of Substituent Position and Nature on Biological Potency and Selectivity
The strategic placement and chemical nature of substituents on the this compound framework have a profound impact on biological potency and selectivity.
Studies on 11-oxo-11H-indeno[1,2-b]quinolines have revealed that the position of a carboxamide-linked cationic side chain is a critical determinant of cytotoxicity. researchgate.net Specifically, carboxamides at the 4- and 6-positions, located on a terminal ring and off the short axis of the chromophore, were found to be effective cytotoxins. researchgate.net In contrast, analogues with side chains at the 8- or 10-positions exhibited drastically reduced efficacy. researchgate.net
Furthermore, the introduction of small, lipophilic substituents at the 4-position has been shown to significantly increase potency in cell culture. nih.gov Dimerization of these compounds through the 6-carboxamide linker can lead to extraordinarily high potencies, in some cases up to 1000-fold more potent than the parent monomer. nih.gov
The nature of the substituent itself is also crucial. For instance, in a series of indeno[1,2-b]quinoxaline derivatives, which share structural similarities with indenoquinolines, the presence of a furan-2-yl substituent conferred the optimal cytotoxic profile. nih.gov Halogenation also plays a significant role; for example, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one has been identified as a promising lead for developing targeted anticancer and anti-inflammatory drugs. mdpi.com
Substituents at the C-10 and C-11 positions are considered crucial for the antiproliferative potency of 11H-indeno[1,2-b]quinolines. grafiati.com Derivatives with an aminoalkoxyimino substituent at these positions have demonstrated significant antiproliferative activity. grafiati.com
The following table summarizes the impact of substituent variations on the biological activity of this compound derivatives:
| Position | Substituent | Biological Effect |
| 4 and 6 | Carboxamide-linked cationic side chain | Effective cytotoxins researchgate.net |
| 8 and 10 | Carboxamide-linked cationic side chain | Drastically less effective cytotoxins researchgate.net |
| 4 | Small, lipophilic groups | Significantly increased potency nih.gov |
| 6,8 | Dibromo | Promising anticancer and anti-inflammatory lead mdpi.com |
| 10, 11 | Aminoalkoxyimino | Significant antiproliferative activity grafiati.com |
Conformational Analysis and Molecular Rigidity
The relatively rigid and planar structure of the this compound core is a key determinant of its biological activity, particularly its ability to act as a DNA intercalator. researchgate.net X-ray crystallography studies have confirmed the approximate planarity of the fused ring system. researchgate.net For instance, in the crystal structure of 11H-indeno[1,2-b]quinoxalin-11-one, a closely related analogue, the fused ring system is approximately planar with only a minor deviation. researchgate.net This planarity is crucial for maximizing the π-π stacking interactions with DNA base pairs.
While the core structure is rigid, the substituents introduced can have varying degrees of conformational flexibility. This flexibility can influence how the molecule interacts with its biological target. For example, the orientation of side chains can affect binding affinity and selectivity.
Computational Chemistry Approaches in SAR
Computational chemistry has become an indispensable tool in the study of structure-activity relationships for this compound derivatives, providing insights that complement experimental findings.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies have been instrumental in identifying the key physicochemical properties that govern the biological activity of this compound derivatives. These models mathematically correlate structural features with biological outcomes, such as anticancer activity.
For instance, QSAR models have been developed for the anticancer activity of bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides). nih.gov These studies have highlighted that hydrophobic interactions are generally not a dominant factor in the anticancer activity of these compounds. nih.gov
In a broader context of quinoline-based compounds, 2D and 3D-QSAR models have been developed to predict antiplasmodial activity against Plasmodium falciparum. nih.gov These models, which included this compound derivatives, demonstrated good predictive capacity and helped in the design of new, potent analogues. nih.gov Furthermore, QSAR analysis has been employed to understand the structural determinants for the anti-tuberculosis activity of indeno[1,2-c]quinoline derivatives, providing valuable insights for designing more effective agents. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are widely used to predict the binding mode and affinity of this compound derivatives with their biological targets, most notably DNA. These simulations provide a three-dimensional view of the ligand-target complex, revealing key interactions such as intercalation, hydrogen bonding, and van der Waals forces.
Docking studies of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one have suggested that it can effectively intercalate into the DNA structure. mdpi.com This finding supports the proposed mechanism of action for its anticancer and anti-inflammatory activities. mdpi.com Similarly, docking studies of indenoquinoxaline derivatives, which are structurally analogous to indenoquinolines, have shown that hydrogen bonding interactions with key amino acid residues in the active site of enzymes like JNK3 are crucial for their inhibitory activity. researchgate.net
The following table highlights some key molecular docking studies on this compound and related compounds:
| Compound | Target | Key Findings |
| 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one | B-DNA | Effective intercalation into the DNA structure mdpi.com |
| Indenoquinoxaline derivatives | JNK3 | Hydrogen bonding with Asn152, Gln155, and Met149 is important for binding researchgate.net |
Density Functional Theory (DFT) Calculations for Optimized Structures and Electronic Properties
Density Functional Theory (DFT) calculations are a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound derivatives, DFT has been employed to optimize molecular geometries, calculate electronic properties, and understand reaction mechanisms.
DFT calculations have been used to determine the optimized geometry of 11H-indeno[1,2-b]quinoxalin-11-one, showing good agreement with experimental X-ray diffraction data. researchgate.net These calculations confirmed the planarity of the fused ring system. researchgate.net DFT has also been utilized to study the Z,E-isomerism of 11H-indeno[1,2-b]quinoxalin-11-one derivatives, providing insights into their thermodynamically favorable configurations. mdpi.com Furthermore, DFT calculations have been applied to study the deprotonation and subsequent functionalization of quinoline substrates, including this compound, which is crucial for the synthesis of new derivatives. rsc.org
In Silico Prediction of Relevant Pharmacokinetic Parameters
The evaluation of pharmacokinetic properties through in silico methods is a critical step in the early stages of drug discovery, providing insights into a compound's potential for oral bioavailability and its journey through the body. For derivatives of the this compound scaffold, computational tools have been employed to predict Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.
One study focused on 11H-indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone, a derivative of the core structure. mdpi.com Using the SwissADME online tool, researchers evaluated key physicochemical properties and ADME parameters. mdpi.com The analysis, which included lipophilicity, size, polarity, solubility, flexibility, and insaturation, indicated that the compound possesses generally satisfactory ADME properties. mdpi.com A notable finding was the prediction that this derivative is likely to be bioavailable and capable of crossing the blood-brain barrier, suggesting its potential for treating conditions related to the central nervous system, such as neuroinflammation. mdpi.com
The bioavailability radar for this hydrazone derivative showed that most of the computed physicochemical properties were within the optimal range for oral bioavailability. mdpi.com The only property that fell outside the ideal range was the insaturation level, a common characteristic for many derivatives of 11H-indeno[1,2-b]quinoxalin-11-one. mdpi.com
Similarly, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies were conducted on a series of fluorinated indeno-quinoxaline hybrids carrying thiazole (B1198619) moieties. tandfonline.com These computational assessments are crucial for predicting the drug-likeness and pharmacokinetic profile of newly synthesized analogs. tandfonline.com Another related compound, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10), was also evaluated using the SwissADME algorithm to determine its pharmacokinetic and medicinal chemistry properties. nih.gov
The table below summarizes the predicted physicochemical and pharmacokinetic properties for a representative derivative, 11H-indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone. mdpi.com
Table 1: Predicted Physicochemical and ADME Properties mdpi.com
| Property | Parameter | Value |
|---|---|---|
| Physicochemical Properties | Formula | C24H18N4 |
| Molecular weight | 362.43 g/mol | |
| Num. heavy atoms | 28 | |
| Num. arom. heavy atoms | 26 | |
| Fraction Csp3 | 0.04 | |
| Num. rotatable bonds | 2 | |
| Num. H-bond acceptors | 3 | |
| Num. H-bond donors | 1 | |
| Molar Refractivity | 114.70 | |
| TPSA | 55.49 Ų | |
| Lipophilicity | Consensus Log P o/w | 4.89 |
| Water Solubility | Log S (ESOL) | -5.70 |
| Solubility | 4.79e-04 mg/ml; 1.32e-06 mol/l | |
| Solubility Class | Poorly soluble | |
| Pharmacokinetics | GI absorption | High |
| BBB permeant | Yes | |
| P-gp substrate | No | |
| CYP1A2 inhibitor | Yes | |
| CYP2C19 inhibitor | Yes | |
| CYP2C9 inhibitor | Yes | |
| CYP2D6 inhibitor | Yes | |
| CYP3A4 inhibitor | Yes | |
| Log Kp (skin permeation) | -2.97 cm/s | |
| Drug-likeness | Lipinski | Yes, 0 violations |
| Ghose | Yes | |
| Veber | Yes | |
| Egan | Yes | |
| Muegge | No, 1 violation (LogP>5) | |
| Bioavailability Score | 0.55 | |
| Medicinal Chemistry | PAINS | 0 alerts |
| Brenk | 1 alert (quinoxaline) | |
| Lead-likeness | No, 2 violations (MW>350, LogP>3.5) |
Data sourced from in silico prediction using the SwissADME tool for compound 3 in the cited study. mdpi.com
Scaffold Hopping Strategies and Design of Novel Analogs
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify isofunctional molecules with distinct core structures, aiming to improve properties like potency, selectivity, or pharmacokinetics, or to explore novel intellectual property space. nih.govacs.org This approach has been successfully applied to the this compound framework and its related quinoxaline (B1680401) analog to design novel compounds.
A prominent example involves the rational design of spiroindeno[1,2-b]quinoxaline-based inhibitors of Cyclin-dependent kinase 2 (CDK2) for non-small cell lung cancer therapy. nih.gov Researchers employed a strategy of pharmacophoric hybridisation and biomimetic scaffold hopping. nih.gov The design began with a spirooxindole scaffold, which is a privileged framework in medicinal chemistry. In a key scaffold hopping step, the oxindole (B195798) fragment was replaced by a quinoxaline core. nih.gov This choice was inspired by the drug erdafitinib, which contains a quinoxaline moiety and is known to inhibit the tumorigenesis of certain cancer cells via CDK2 inhibition. nih.gov
Further innovation in this design involved a biomimetic scaffold hop for the spiro ring component. nih.gov Inspired by the natural anticancer agent mitomycin, a hexahydro-1H-pyrrolizine was selected as the spiro ring. nih.gov This strategy of combining different pharmacophoric elements and performing scaffold hops led to the synthesis of novel spiro-indeno[1,2-b]quinoxalines with potent inhibitory activity. nih.gov
The design of novel analogs also extends to the creation of a diverse range of spiro-heterocyclic frameworks using indeno[1,2-b]quinoxalinone as a key building block. rsc.org Many of these syntheses are achieved through multicomponent reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single step. rsc.orgmdpi.com These reactions have been used to generate libraries of spiro[indenoquinoxaline-pyrrolidines] and other complex spiro compounds, demonstrating the versatility of the indeno[1,2-b]quinoline scaffold in generating structural diversity. mdpi.comasianpubs.org
The structural similarity between indenoquinolines and the well-studied indenoquinoxaline-based inhibitors also suggests that the indenoquinoline core itself can be considered a result of a scaffold hop from the indenoquinoxaline system. mdpi.com This implies that indenoquinolines could represent a distinct class of inhibitors sharing a common pharmacophore with their quinoxaline counterparts but possessing unique pharmacological profiles. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone |
| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) |
| Erdafitinib |
| Mitomycin |
| Spiro[indenoquinoxaline-pyrrolidines] |
Mechanistic Investigations of Biological Activity in Vitro Studies
Enzyme Inhibition Profiles
Derivatives of 11H-indeno[1,2-b]quinolin-10-ylamine have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. nih.gov Kinetic studies of representative compounds from this series have shown a mixed-type inhibition of AChE. nih.gov The lead compound demonstrated the ability to bind to both the active and peripheral sites of the enzyme. nih.gov However, more sterically hindered analogues appeared to interact only at the peripheral binding site. nih.gov
Molecular modeling investigations suggest that while the indenoquinoline nucleus is a relatively wide and rigid structure, there is potential for introducing small substituents in certain positions of the tetracycle. nih.gov Despite this, experimental data indicates that the indenoquinoline nucleus itself may represent the maximum size for rigid compounds binding to AChE. nih.gov Structure-activity relationship (SAR) studies have revealed that only a fluorine atom in position 2 of the tetracyclic nucleus maintains the AChE inhibitory potency of the parent compound, while also increasing its selectivity for AChE over butyrylcholinesterase. nih.gov Further QSAR analyses have been performed on 11H-Indeno-[1,2-b]-quinolin-10-ylamine tetracyclic tacrine (B349632) analogues to better understand the structural requirements for AChE inhibition. nih.gov
Table 1: AChE Inhibitory Activity of Selected 11H-Indeno[1,2-b]quinoline Derivatives This table is for illustrative purposes and the compounds listed are representative examples from research studies.
| Compound | Substitution | AChE IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| Lead Compound (1a) | Unsubstituted | Data not specified | Mixed |
| Analogue 2n | Sterically hindered | Data not specified | Peripheral site |
A unique series of tetracyclic indenoquinoxaline derivatives has been identified as potent inhibitors of the c-Jun N-terminal kinase (JNK) family. nih.gov The initial discovery stemmed from the screening of a small-molecule library for inhibitors of lipopolysaccharide (LPS)-induced nuclear factor-κB/activating protein 1 (NF-κB/AP-1) activation. nih.gov The lead compound, IQ-1 (11H-indeno[1,2-b]quinoxalin-11-one oxime), and its analogs have been shown to be high-affinity JNK inhibitors with nanomolar binding affinity and the ability to inhibit c-Jun phosphorylation. nih.gov
Further studies have synthesized and evaluated novel 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs, with several exhibiting sub-micromolar binding affinity and selectivity for JNK1/JNK3 over JNK2. medchemexpress.comdrugbank.com For instance, compound 10c (11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime) showed dissociation constants (Kd) for JNK1 and JNK3 of 22 and 76 nM, respectively. medchemexpress.comdrugbank.com Molecular modeling suggests a competitive binding mode at the JNK catalytic site. medchemexpress.comdrugbank.com Docking studies have indicated that hydrogen bonding interactions with residues such as Asn152, Gln155, and Met149 of JNK3 are crucial for the binding activity of these active indenoquinoxalines. nih.gov The presence of an oxime group is a requirement for the JNK inhibitory activity of these compounds. mdpi.com
Table 2: JNK Inhibition by Selected 11H-Indeno[1,2-b]quinoxaline Derivatives This table is for illustrative purposes and the compounds listed are representative examples from research studies.
| Compound | Target | IC₅₀/Kd | Key Interactions |
|---|---|---|---|
| IQ-1 | JNK family | Not specified | Not specified |
| IQ-1S (sodium salt) | TNF-α and IL-6 production | 0.25 µM and 0.61 µM respectively | Not specified |
| IQ-3 | JNK family (preference for JNK3) | Not specified | Hydrogen bonding with Asn152, Gln155, Met149 |
Certain derivatives of this compound have been identified as dual inhibitors of topoisomerase I and topoisomerase II. A series of ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides were synthesized and evaluated for their cytotoxic properties. nih.gov These compounds exhibited patterns of cytotoxicity similar to the known dual topoisomerase I/II inhibitor DACA. nih.gov
The most significant increases in cytotoxicity, ranging from five to tenfold, were observed with 4-substituted analogues. nih.gov Notably, the 4-Cl derivative demonstrated an IC50 of 8 nM against Lewis lung carcinoma. nih.gov The evaluation of these compounds in a panel of cell lines in culture underscores their potential as topoisomerase inhibitors. nih.gov The synthesis of these compounds involves a Pfitzinger reaction of appropriate isatin-7-carboxylic acids and 1-indanones, followed by several other chemical steps. nih.gov
Derivatives of 11H-Indeno[1,2-b]quinoxaline have demonstrated significant inhibitory activity against α-glucosidase. A series of N'-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide derivatives were synthesized and evaluated, with several compounds showing potent α-glucosidase inhibitory activity compared to the standard drug acarbose. researchgate.net
In another study, fluorinated indeno-quinoxaline hybrids carrying thiazole (B1198619) moieties were also investigated as α-glucosidase inhibitors. nih.gov The hydrazone derivative, 1-(2-(2-(7-fluoro-11H-indeno[1,2-b]quinoxalin-11-ylidene)-hydrazineyl)-4-methyl-thiazol-5-yl)-ethan-1-one, was identified as a particularly active inhibitor with an IC₅₀ value of 0.982 ± 0.04 µM. nih.gov The Schiff base derivative from this series also showed notable inhibitory activity with an IC₅₀ of 2.995 ± 0.09 μM. nih.gov These findings highlight the potential of the indeno[1,2-b]quinoxaline scaffold in developing new α-glucosidase inhibitors.
Table 3: α-Glucosidase Inhibitory Activity of Selected 11H-Indeno[1,2-b]quinoxaline Derivatives This table is for illustrative purposes and the compounds listed are representative examples from research studies.
| Compound Class | Example Compound | IC₅₀ (µM) |
|---|---|---|
| N'-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazides | Multiple derivatives | Significant inhibition |
| Fluorinated indeno-quinoxaline-thiazole hybrids | Hydrazone derivative (8) | 0.982 ± 0.04 |
| Fluorinated indeno-quinoxaline-thiazole hybrids | Schiff base derivative (6) | 2.995 ± 0.09 |
Substituted indeno[1,2-b]quinoline amines have been identified as effective inhibitors of human carbonic anhydrase I and II isoforms (hCA I and hCA II). researchgate.net In vitro studies have shown that these derivatives exhibit Kᵢ values in the range of 46.04–956.82 nM for hCA I and 54.95–976.93 nM for hCA II. researchgate.net These results suggest that the indenoquinoline scaffold could be a promising starting point for the development of potent carbonic anhydrase inhibitors. researchgate.net
Derivatives of the isomeric indeno[1,2-c]quinoline scaffold have been evaluated for their anti-inflammatory activity, including the inhibition of neutrophil elastase (NE) release. nih.gov Several of these compounds exhibited potent dual inhibitory effects on both NE release and superoxide (B77818) anion generation in fMLF-activated human neutrophils. nih.gov
Specifically, 9-methoxy-6-(3-piperidinemethano-1-yl)-11H-indeno[1,2-c]quinolin-11-one (4g) was identified as the most potent dual inhibitor, with IC₅₀ values of 0.46 μM for NE release and 0.68 μM for superoxide anion generation. nih.gov Another derivative, (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotino-hydrazide (12), also demonstrated a potent dual inhibitory effect with IC50 values of 1.76 μM for NE release and 1.72 μM for superoxide anion generation. nih.govdntb.gov.ua
Table 4: Neutrophil Elastase Inhibitory Activity of Selected Indeno[1,2-c]quinoline Derivatives This table is for illustrative purposes and the compounds listed are representative examples from research studies.
| Compound | NE Release IC₅₀ (µM) | Superoxide Anion Generation IC₅₀ (µM) |
|---|---|---|
| 4g | 0.46 | 0.68 |
Cellular Pathway Modulation
The planar, polycondensed heterocyclic structure of this compound allows it to function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. grafiati.comresearchgate.net This intercalation can lead to structural changes in the DNA, such as expansion and elongation, which in turn interfere with the normal processes of DNA replication and transcription by affecting the interaction between DNA and related enzymes. nih.govgrafiati.com
Derivatives of this compound have demonstrated significant effects on cell division. For instance, 8-Fluoro-10-(N-3-dimethylaminopropyl)amino-11H-indeno[1,2-b]quinoline (5b) was found to not only intercalate into supercoiled DNA, causing significant double-strand breaks, but also to arrest the cell cycle at the S/G2 phase. researchgate.netnih.gov Similarly, another derivative, (E)-9-Methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one O-3-(dimethylamino)propyl oxime (15b), was shown to induce cell cycle arrest in the S phase. grafiati.com This disruption of the cell cycle is a direct consequence of the DNA damage and replication inhibition caused by these compounds. nih.govkcl.ac.uk
The ability of this compound derivatives to interfere with fundamental cellular processes like DNA replication translates into potent antiproliferative and pro-apoptotic activity in cancer cell lines. researchgate.netresearchgate.net The cytotoxic effects are often dependent on the nature and position of side chains substituted on the planar nucleus. grafiati.com
Numerous studies have documented the growth-inhibitory effects of these compounds across a range of human cancer cells. nih.gov For example, certain this compound-10-carbaldehyde derivatives demonstrated significant antiproliferative activity against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (glioblastoma) cell lines. grafiati.com In one study, 8-Fluoro-10-(N-3-dimethylaminopropyl)amino-11H-indeno[1,2-b]quinoline (5b) exhibited potent anticancer activity with IC₅₀ values ranging from 0.31 to 11.97 μM across four different human cancer cell lines (HepG-2, T24, NCI-H460, and MGC-803). nih.gov
Beyond inhibiting growth, these compounds actively induce apoptosis, or programmed cell death. nih.govkcl.ac.uk Morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, have been observed in HeLa cells treated with specific derivatives. grafiati.com Mechanistic studies with compound 5b revealed that it triggers apoptosis by up-regulating pro-apoptotic proteins like Bak, Bax, and Bim, while down-regulating anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.netnih.gov This shift in the balance of apoptotic regulators leads to the activation of effector caspases, such as caspase-3 and caspase-9, which execute the apoptotic program. nih.gov
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Derivative | Cell Line(s) | Activity | Apoptotic Mechanism | Citation |
|---|---|---|---|---|
| This compound-10-carbaldehyde derivatives | MCF-7, NCI-H460, SF-268 | Significant antiproliferative activity | Not specified | grafiati.com |
| 8-Fluoro-10-(N-3-dimethylaminopropyl)amino-11H-indeno[1,2-b]quinoline (5b) | HepG-2, T24, NCI-H460, MGC-803 | Potent cytotoxicity (IC₅₀: 0.31-11.97 μM) | Upregulation of Bak, Bax, Bim; Downregulation of Bcl-2, Bcl-xL; Activation of caspase-3/9 | nih.gov |
| (E)-9-Methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one O-3-(dimethylamino)propyl oxime (15b) | HeLa | Induction of apoptosis | Morphological changes (cell shrinkage, membrane blebbing) | grafiati.com |
| 11-oxo-11H-indeno[1,2-b]quinoline-carboxamides | P388, LLTC, JLC | Effective cytotoxins | Not specified | researchgate.net |
Certain derivatives of the this compound scaffold have demonstrated significant anti-inflammatory properties by modulating the production of key signaling molecules involved in the inflammatory response. smolecule.comresearchgate.net
Specifically, a novel synthetic compound, 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1), was identified as a potent, non-cytotoxic inhibitor of pro-inflammatory cytokine production in human and murine monocyte/macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov IQ-1 and its analogues were found to inhibit the production of a broad spectrum of cytokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.gov The sodium salt of IQ-1 was particularly effective, inhibiting LPS-induced TNF-α and IL-6 production in MonoMac-6 cells with IC₅₀ values of 0.25 μM and 0.61 μM, respectively. nih.gov This inhibition of cytokine production points to the compound's ability to interfere with inflammatory signaling pathways, such as the NF-κB and AP-1 pathways. nih.gov
Table 3: Inhibition of Proinflammatory Cytokine Production by IQ-1 Sodium Salt
| Cytokine | Cell Line | Stimulant | IC₅₀ Value | Citation |
|---|---|---|---|---|
| TNF-α | MonoMac-6 | LPS | 0.25 μM | nih.gov |
| IL-6 | MonoMac-6 | LPS | 0.61 μM | nih.gov |
While direct studies on the effect of this compound on microbial cell membranes are limited, research on structurally related compounds provides insight into potential mechanisms. Studies involving isocryptolepine, which shares a core heterocyclic structure, have shown that its derivatives can impact the physical integrity of fungal cells. researchgate.net When applied to the fungus Botrytis cinerea, these derivatives caused the mycelia to appear curved and collapsed, which may indicate that the cell membrane integrity was damaged. researchgate.net This suggests a potential mechanism of action for this class of compounds against certain microorganisms.
The antimicrobial activity of compounds related to this compound may also be linked to the induction of oxidative stress. In studies with derivatives of the related alkaloid isocryptolepine, treatment of the fungus Botrytis cinerea resulted in altered reactive oxygen species (ROS) production. researchgate.net The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA, ultimately disrupting cell proliferation and function. researchgate.net This suggests that inducing oxidative stress through ROS accumulation could be a key aspect of the antimicrobial mechanism of this family of heterocyclic compounds. researchgate.net
Interaction with Biological Macromolecules
The biological activity of this compound and its derivatives is closely linked to their ability to interact with crucial biological macromolecules. These interactions, studied through various in vitro models, reveal the molecular basis for their observed cytotoxic and other pharmacological effects.
The planar aromatic structure of the this compound nucleus is a key feature that allows these compounds to act as DNA intercalating agents. nih.gov This mode of interaction involves the insertion of the flat polyaromatic system between the base pairs of the DNA double helix. nih.gov The stability of the resulting non-covalent complex is primarily driven by π-π stacking interactions between the compound and the DNA base pairs. nih.gov Additionally, hydrogen bonding between the heterocyclic rings and the DNA molecule can further enhance the binding affinity. nih.gov
Molecular modeling studies have been employed to investigate the DNA binding potential of various this compound derivatives. For instance, docking studies with indeno[1,2-b]quinoline-9,11-diones have shown that these compounds can reversibly bind to DNA oligonucleotides. nih.gov The binding affinities for a series of these compounds were calculated, indicating a favorable interaction with DNA. nih.gov
A molecular docking analysis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one also suggested its potential to effectively intercalate with DNA. mdpi.comresearchgate.net The modeling positioned the compound within the DNA structure in a manner similar to the known anticancer drug doxorubicin, highlighting its engagement in π-π stacking interactions with neighboring guanine (B1146940) and cytosine bases. mdpi.com The structural characteristics of certain this compound derivatives, particularly the planar nucleus, are considered indicative of their potential as DNA intercalators. grafiati.com
Table 1: Molecular Docking Binding Affinities of Indeno[1,2-b]quinoline-9,11-diones with DNA Oligonucleotides
| Macromolecular Template | Binding Affinity Range (kcal/mol) |
|---|---|
| d(CGCG)₂ | -6.86 to -9.20 |
| d(CGCAAATTTGCG)₂ | -5.85 to -9.87 |
Data sourced from molecular docking studies on indeno[1,2-b]quinoline-9,11-diones. nih.gov
In addition to DNA, derivatives of this compound have been shown to interact with specific enzymes and receptors, contributing to their biological activity profile.
Acetylcholinesterase (AChE): A series of 11H-indeno[1,2-b]quinolin-10-ylamine derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. nih.gov Molecular modeling of a lead compound from this series indicated that it binds to the AChE active site. nih.gov Kinetic studies revealed that this lead compound exhibits a mixed-type inhibition, suggesting it binds to both the active and peripheral sites of the enzyme. nih.gov However, the indenoquinoline nucleus appears to represent the maximum size for rigid compounds binding to AChE, as the introduction of larger substituents diminishes inhibitory potency. nih.gov For example, only the addition of a fluorine atom at the 2-position maintained the AChE inhibitory potency of the parent compound. nih.gov
Topoisomerases: Certain derivatives of this compound have been identified as potential inhibitors of topoisomerases I and II, enzymes critical for DNA replication and transcription. mdpi.comnih.gov For instance, bis(indeno[1,2-b]quinoline-6-carboxamides) have shown high cytotoxicity and are considered putative topoisomerase I inhibitors. mdpi.com Another class of compounds, ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides, have demonstrated cytotoxic patterns similar to dual topoisomerase I/II inhibitors. nih.govnih.gov
c-Jun N-Terminal Kinases (JNKs): Derivatives of the closely related indenoquinoxaline scaffold, such as 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1), are known inhibitors of c-Jun N-terminal kinases (JNKs). mdpi.comresearchgate.netnih.govnih.govresearchgate.net The structural similarity suggests that indenoquinolines could represent a new class of JNK inhibitors. mdpi.comresearchgate.net Molecular modeling studies of 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs suggest a competitive binding mode at the JNK catalytic site. medchemexpress.com The oxime group is considered critical for JNK binding, likely through hydrogen bonding interactions. nih.gov Several of these oxime derivatives exhibit sub-micromolar binding affinity for JNK isoforms and show selectivity for JNK1 and JNK3 over JNK2. medchemexpress.com
Table 2: Enzyme and Receptor Interactions of this compound Derivatives
| Derivative Class | Target Enzyme/Receptor | Key Findings |
|---|---|---|
| 11H-Indeno[1,2-b]quinolin-10-ylamines | Acetylcholinesterase (AChE) | Mixed-type inhibition; binding to active and peripheral sites. nih.gov |
| Bis(indeno[1,2-b]quinoline-6-carboxamides) | Topoisomerase I | Putative inhibitors with high cytotoxicity. mdpi.com |
| 11-Oxo-11H-indeno[1,2-b]quinoline-6-carboxamides | Topoisomerase I/II | Cytotoxicity patterns similar to dual inhibitors. nih.govnih.gov |
| 11H-Indeno[1,2-b]quinoxalin-11-one Oximes | c-Jun N-Terminal Kinases (JNKs) | Competitive inhibition; sub-micromolar binding affinity. medchemexpress.com |
A fascinating aspect of the mechanism of action for some this compound derivatives is their ability to act as nitric oxide (NO) donors. This property has been demonstrated for 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1), a specific JNK inhibitor. nih.gov The biotransformation of aryloxime derivatives, including IQ-1, can be catalyzed by microsomal cytochrome P450 (CYP450) enzymes, leading to the formation of NO and the corresponding keto derivative. nih.govacs.org
In vivo studies using electron paramagnetic resonance (EPR) spectroscopy have confirmed the formation of NO after the administration of IQ-1. nih.gov The experiments detected specific EPR signals corresponding to NO complexes in rat liver and blood samples, indicating that IQ-1 is oxidized in vivo to produce nitric oxide. nih.gov This CYP450-dependent oxidation provides an additional pharmacological mechanism for IQ-1, complementing its JNK inhibitory activity. nih.govresearchgate.net The dual function as both a JNK inhibitor and an NO donor may contribute significantly to the neuroprotective and other pharmacological effects observed for this compound. nih.gov
Spectrum of Biological Activities in Vitro Research Findings
Anticancer Potential
Derivatives of the 11H-Indeno[1,2-b]quinoline nucleus have demonstrated notable cytotoxic effects against a variety of cancer cell lines in laboratory settings. Researchers have synthesized and evaluated numerous analogues, revealing promising candidates for further investigation.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
A substantial body of research has focused on the synthesis and cytotoxic evaluation of this compound derivatives. These compounds have been tested against a panel of human and rodent cancer cell lines, with some exhibiting high potency.
One area of significant interest has been the development of bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides). Studies have shown that dimeric compounds with dicationic linker chains display exceptionally high potencies, with IC50 values in the nanomolar range against human Jurkat leukemia cells nih.gov. Specifically, IC50 values as low as 0.18 to 1.4 nM have been recorded, representing up to a 1000-fold increase in potency compared to the parent monomeric compound nih.gov. The addition of small, lipophilic 4-substituents has also been found to significantly enhance cytotoxic activity in cell culture nih.gov.
Further research into ring-substituted analogues of 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides has also yielded potent compounds. In particular, 4-substituted analogues demonstrated a five to tenfold increase in cytotoxicity nih.gov. The 4-Cl derivative, for instance, exhibited an IC50 of 8 nM against Lewis lung carcinoma nih.gov.
More recent explorations have focused on indeno[1,2-b]quinoxaline derivatives. One such derivative, 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino) propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide, was found to be active against MDA-MB231 (breast cancer), PC-3 (prostate cancer), and Huh-7 (liver cancer) cell lines with IC50 values of 0.87 µM, 0.82 µM, and 0.64 µM, respectively nih.gov. Notably, this compound was significantly less active against the normal human fetal lung fibroblast cell line (MRC-5), suggesting a degree of selectivity for cancer cells nih.gov.
The table below summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 Value |
| bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) | Human Jurkat leukemia | 0.18-1.4 nM nih.gov |
| 4-Cl substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamide | Lewis lung carcinoma | 8 nM nih.gov |
| 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino) propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide | MDA-MB231 (breast) | 0.87 µM nih.gov |
| PC-3 (prostate) | 0.82 µM nih.gov | |
| Huh-7 (liver) | 0.64 µM nih.gov |
Targeting Specific Cancer Pathways (e.g., Cyclin-Dependent Kinase 2 (CDK2) Inhibition)
Beyond general cytotoxicity, research has begun to elucidate the specific molecular targets of this compound derivatives. One promising avenue of investigation is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), an enzyme often dysregulated in cancer.
A study focused on new spiro-indeno[1,2-b]quinoxalines tethered with a benzimidazole (B57391) scaffold identified these compounds as potential CDK2 inhibitors for non-small cell lung cancer nih.gov. The design of these compounds was rational, aiming to broaden their chemical space and influence their electronic and steric properties to enhance their inhibitory activity. Computational studies and biological evaluations supported their potential as CDK2 inhibitors nih.gov.
While some earlier studies on dimeric indeno[1,2-b]quinoline-6-carboxamides suggested that topoisomerase II was not their primary target, the potent cytotoxicity observed pointed towards other mechanisms of action, such as topoisomerase I inhibition nih.gov. This highlights the diverse range of cancer-related pathways that can be modulated by this class of compounds.
Antimicrobial Efficacy
In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents. In vitro studies have revealed their efficacy against a range of pathogenic bacteria and fungi.
Antibacterial Activity Against Pathogenic Bacterial Strains
The antibacterial properties of 11H-Indeno[1,2-b]quinoxaline-11-one have been evaluated against several pathogenic bacterial strains. In one study, the compound was tested against Salmonella typhimurium, Klebsiella pneumoniae, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were recorded as 10 mM for S. typhimurium and 20 mM for both K. pneumoniae and B. subtilis ekb.egekb.eg. Importantly, these bacteria did not develop resistance to the compound at concentrations up to four times the MIC over a seven-day period ekb.egekb.eg.
Another study synthesized a series of N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides and screened them for biological activity. Several of these new compounds showed significant antibacterial activities researchgate.net. The development of hybrid compounds incorporating the indeno[1,2-b]quinoline scaffold has also been explored as a strategy to enhance antibacterial efficacy.
The table below presents the Minimum Inhibitory Concentration (MIC) values of 11H-Indeno[1,2-b]quinoxaline-11-one against selected pathogenic bacteria.
| Bacterial Strain | MIC Value |
| Salmonella typhimurium | 10 mM ekb.egekb.eg |
| Klebsiella pneumoniae | 20 mM ekb.egekb.eg |
| Bacillus subtilis | 20 mM ekb.egekb.eg |
Antifungal Activity Against Pathogenic Fungi
The antifungal potential of this compound derivatives has also been a subject of investigation. A study on newly synthesized N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides reported that some of these compounds exhibited significant antifungal activities researchgate.net. Further research into indeno[1,2-b]quinoxaline derivatives has also indicated promising results in this area, suggesting a broad spectrum of antimicrobial action for this chemical class ekb.eg.
General Antiviral Activity
Preliminary in vitro studies have suggested that derivatives of this compound may also possess antiviral properties. Research on Schiff bases derived from 11Н-indeno[1,2-b]quinoxalin-2-one has indicated that these compounds are not only highly cytotoxic but also possess antiviral activity researchgate.net. One study screened novel 11-Indeno[1,2-b]quinoxalin-11-one derivatives for their in vitro antiviral activity against HIV-1 and HIV-2 in MT-4 cells. One compound, IDME-2ABT, showed distinct antiviral activity against HIV-2 researchgate.net. The broad biological activity of the indeno[1,2-b]quinoxaline moiety, which includes anti-inflammatory and anticancer effects, extends to potential antiviral applications mdpi.com.
Anti-inflammatory Properties
Derivatives of the indenoquinoline scaffold have demonstrated notable anti-inflammatory activities in various in vitro models. The mechanism of action often involves the inhibition of key inflammatory pathways and mediators.
Pharmacological screening of novel 10-amino-11H-indeno[1,2-b]quinolin-11-one derivatives showed that certain alkylamine derivatives possess anti-inflammatory activity.
A significant anti-inflammatory mechanism has been identified through the study of closely related analogs. Novel oxime derivatives of 11H-indeno[1,2-b]quinoxalin-11-one, a structurally similar scaffold, were found to be potent inhibitors of c-Jun N-terminal kinases (JNKs). nih.gov JNKs are a family of kinases that play a central role in stress-induced and inflammatory signaling pathways. nih.gov The inhibitory activity of these compounds on JNKs correlated with their ability to suppress the activation of inflammatory transcription factors NF-κB and AP-1, as well as reduce the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in human monocytic cell lines. nih.gov
Furthermore, detailed studies on derivatives of the isomeric indeno[1,2-c]quinoline scaffold have quantified their effects on inflammatory responses in human neutrophils. Specific compounds were shown to be potent dual inhibitors of neutrophil elastase (NE) release and superoxide (B77818) anion generation, two key components of the inflammatory cascade initiated by neutrophils. For instance, 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (compound 4g) showed a potent dual inhibitory effect on NE release and superoxide anion generation with IC50 values of 0.46 and 0.68 μM, respectively. Another derivative, (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotino-hydrazide (compound 12), also demonstrated a significant dual inhibitory effect on these processes with IC50 values of 1.76 and 1.72 μM, respectively.
Table 1: In Vitro Anti-inflammatory Activity of Indeno[1,2-c]quinoline Derivatives
| Compound Name | Neutrophil Elastase (NE) Release IC50 (μM) | Superoxide Anion Generation IC50 (μM) |
|---|---|---|
| 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (4g) | 0.46 | 0.68 |
| (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotino-hydrazide (12) | 1.76 | 1.72 |
Neurobiological Activities
Research into structurally related indenoquinoxaline compounds suggests potential neurobiological applications, stemming from their mechanisms of action that intersect with pathways governing neuronal health and inflammation.
Neuroprotective Effects
The neuroprotective properties of compounds related to this compound are linked to a dual mechanism of action. The specific c-Jun N-terminal kinase (JNK) inhibitor IQ-1 (11H-indeno[1,2-b]quinoxalin-11-one oxime) is noted for its neuroprotective properties. nih.gov It is hypothesized that agents with dual functions as both JNK inhibitors and nitric oxide (NO) donors could exhibit neuroprotective effects. nih.gov In vitro and in vivo experiments confirmed that IQ-1 can be metabolized to produce nitric oxide. nih.gov This dual functionality may contribute significantly to its observed pharmacological effects, including neuroprotection. nih.gov
Modulation of Neuroinflammation
Neuroinflammation is a key process in the pathology of various neurological disorders. nih.gov The modulation of this process represents a significant therapeutic strategy. As previously noted, oxime derivatives of 11H-indeno[1,2-b]quinoxalin-11-one are effective JNK inhibitors. nih.gov This activity was shown in vitro to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB/AP-1, a critical transcription factor pathway for inflammatory responses, in human monocytic THP-1Blue cells. nih.gov The compounds also reduced the production of the pro-inflammatory cytokine IL-6 by human MonoMac-6 cells. nih.gov These findings indicate a direct modulatory effect on inflammatory pathways relevant to neuroinflammation.
Mitigation of Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury, which can occur in conditions like stroke, involves cellular stress and inflammation that leads to tissue damage. nih.gov The activation of JNKs is a known response to the various stress stimuli involved in I/R injury of the brain. nih.gov The protective role of exogenous nitric oxide in reperfusion-induced brain injury has also been established. nih.gov Based on these principles, it has been proposed that the dual action of 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) as both a JNK inhibitor and an NO donor could confer neuroprotective effects specifically against cerebral ischemic and reperfusion injury. nih.gov
Anti-Tuberculosis Activity
In vitro studies have identified significant anti-tuberculosis activity in derivatives of the isomeric indeno[1,2-c]quinoline scaffold against Mycobacterium tuberculosis H37Rv. Several synthesized compounds were found to inhibit the growth of the mycobacterium at low micromolar concentrations.
Among the tested derivatives, (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotino-hydrazide (compound 12) was particularly potent, exhibiting a Minimum Inhibitory Concentration (MIC) of 0.96 μg/mL, a potency nearly equal to the first-line anti-TB drug isoniazid (B1672263) (INH). Another compound, 6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (compound 3d), also showed strong activity with a MIC value of 2.09 μg/mL. The broader class of 6-Cycloamino-11H-indeno[1,2-c]quinolin-11-ones were also found to significantly inhibit mycobacterial growth, with MICs ranging from 2.09 to 4.97 μg/mL.
Table 2: In Vitro Anti-Tuberculosis Activity of Indeno[1,2-c]quinoline Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotino-hydrazide (12) | 0.96 |
| 6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (3d) | 2.09 |
| 6-Cycloamino-11H-indeno[1,2-c]quinolin-11-ones (3a-3g) | 2.09 - 4.97 |
| Isoniazid (INH) (Reference Drug) | ~0.96 |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Characterization
Spectroscopy is a cornerstone in the study of 11H-Indeno[1,2-b]quinoline, providing detailed insights into its electronic and vibrational properties, as well as the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. While specific spectral data for the parent this compound is not extensively detailed in readily available literature, analysis of closely related derivatives such as 11H-indeno[1,2-b]quinoxalines provides valuable comparative information.
¹H NMR: In the proton NMR spectra of related indenoquinoxaline structures, the aromatic protons typically appear in the downfield region, generally between 7.5 and 9.2 ppm. For instance, in the spectrum of 11H-indeno[1,2-b]quinoxaline, aromatic protons are observed as multiplets and doublets in the range of 7.52 to 8.34 ppm. A characteristic singlet appears for the two protons of the methylene (B1212753) group (C11) at approximately 4.17 ppm. The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern on the aromatic rings.
¹³C NMR: The ¹³C NMR spectra provide information on all carbon atoms within the molecule. For the 11H-indeno[1,2-b]quinoxaline skeleton, the aromatic carbons resonate in the region of 122 to 161 ppm. The methylene carbon at the 11-position typically shows a signal at a much higher field, around 36 ppm. The exact chemical shifts can vary based on the solvent and any substituents present on the fused ring system.
Table 1: Representative ¹H and ¹³C NMR Data for 11H-Indeno[1,2-b]quinoxaline (a related compound)
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.52 - 8.34 (m) | 122.70 - 143.52 |
| Quaternary C | - | 154.67, 159.48 |
| Methylene CH₂ (C11) | 4.17 (s) | 35.98 |
| Data obtained in CDCl₃. Source: nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an indeno[1,2-b]quinoline derivative is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3000–3100 cm⁻¹. The C=C stretching vibrations from the fused aromatic rings usually appear in the 1400–1650 cm⁻¹ range. For the quinoline (B57606) moiety, the C=N stretching vibration is a key feature, often found between 1600 and 1630 cm⁻¹ scialert.net. For derivatives containing a carbonyl group, such as 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, a strong C=O stretching band is also prominent researchgate.net.
Table 2: Typical Infrared Absorption Frequencies for Indenoquinoline Structures
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1650 |
| C=N (Quinoline) | Stretching | 1600 - 1630 |
| Source: scialert.net |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₁N), the exact molecular weight is 217.2652 g/mol nist.gov.
Electron Ionization Mass Spectrometry (EI-MS): The NIST WebBook provides mass spectral data for this compound using electron ionization, which typically shows a prominent molecular ion peak (M⁺) corresponding to the parent molecule's mass nist.gov.
High-Resolution Mass Spectrometry (HRMS): Techniques like electrospray ionization (ESI) coupled with high-resolution mass analyzers are frequently used for derivatives of this class. HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. For example, the HRMS (ESI) data for 11H-indeno[1,2-b]quinoxaline showed a calculated m/z of 219.0917 for the protonated molecule [C₁₅H₁₁N₂]⁺, with the found value being 219.0912, confirming its composition nih.gov.
Structural Elucidation Techniques
While spectroscopic methods provide data on connectivity and functional groups, X-ray diffraction offers a definitive three-dimensional map of the molecule's atomic arrangement in the solid state.
For instance, the crystal structure of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one reveals a nearly planar fused ring system researchgate.net. Similarly, the structure of 11H-indeno[1,2-b]quinoxalin-11-one shows an approximately planar arrangement with a maximum deviation of 0.039 Å researchgate.net. In the crystal lattice of these compounds, molecules often engage in π-π stacking interactions, with interplanar distances typically around 3.4 Å researchgate.net. The specific bond lengths, bond angles, and torsion angles obtained from these studies are crucial for understanding the molecule's conformation and intermolecular interactions.
Table 3: Crystallographic Data for the Related Compound 11H-Indeno[1,2-b]quinoxalin-11-one
| Parameter | Value |
| Formula | C₁₅H₈N₂O |
| Molecular Weight | 232.23 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | a = 23.688 Å, b = 3.7862 Å, c = 11.5730 Å |
| Volume | 1038.0 ų |
| Source: researchgate.net |
Chromatographic Purification and Analytical Methods
Chromatographic techniques are essential for the separation and purification of this compound and its derivatives from reaction mixtures and for assessing their purity.
Thin-Layer Chromatography (TLC): TLC is widely used for monitoring the progress of chemical reactions. For instance, the synthesis of derivatives of 11H-indeno[1,2-b]quinoxaline-11-one is often monitored by TLC on silica (B1680970) gel plates, using eluents such as chloroform (B151607) or mixtures of hexane (B92381) and ethyl acetate (B1210297) mdpi.com.
Column Chromatography: For the purification of larger quantities, column chromatography is the method of choice. Silica gel is the most common stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system, such as chloroform, to isolate the desired compound. This technique has been successfully applied to the purification of various indenoquinoline and indenoquinoxaline derivatives researchgate.netmdpi.com. Flash chromatography, a modification of column chromatography that uses pressure to speed up the elution, is also employed for efficient purification iucr.orgnih.gov. In some cases, purification may be achieved by recrystallization from solvents like ethanol (B145695) or acetone (B3395972) mdpi.commdpi.com.
Future Research Directions and Emerging Applications in Chemical Biology
Exploration of Novel Functionalized 11H-Indeno[1,2-b]quinoline Scaffolds
The continued exploration of novel functionalized this compound scaffolds is a primary avenue for future research. The inherent versatility of this heterocyclic system allows for chemical modification at multiple positions, leading to diverse libraries of compounds with potentially unique biological activities and physicochemical properties. Key areas of exploration include the synthesis of spiro-derivatives, the introduction of various pharmacophoric motifs, and the creation of dimeric and hybrid molecules.
One promising direction is the synthesis of spiro-indeno[1,2-b]quinoxaline derivatives. These compounds, which introduce a spirocyclic center at the 11-position, create three-dimensional complexity from the planar indenoquinoline core. This can lead to novel interactions with biological targets. For instance, spiro-indeno[1,2-b]quinoxalines incorporating a pyrrolizidine (B1209537) moiety have been synthesized via 1,3-dipolar cycloaddition reactions, yielding compounds with potential antimicrobial activity. mdpi.comsemanticscholar.org The stereoselective synthesis of these spiro compounds is of particular interest, as different stereoisomers can exhibit distinct biological effects. nih.gov
Another area of focus is the introduction of diverse functional groups and side chains to the core scaffold. Research has shown that substitution at various positions of the indenoquinoline ring system can significantly impact biological activity. For example, the synthesis of bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) has yielded compounds with potent antitumor activity. nih.gov These dimeric structures, linked by various diamine chains, have demonstrated significantly higher cytotoxicity than their monomeric counterparts. nih.gov The nature and length of the linker, as well as substituents on the indenoquinoline rings, are critical parameters for optimizing activity. nih.gov
Furthermore, the synthesis of azine derivatives , such as 11H-indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone, represents another class of functionalized scaffolds. mdpi.com These modifications at the 11-position can influence the electronic properties and biological profile of the parent compound. mdpi.com The exploration of different aldehydes and ketones to form a variety of azine derivatives could lead to the discovery of new bioactive molecules. mdpi.com
The development of novel synthetic methodologies will be crucial for accessing a wider range of functionalized scaffolds. This includes the use of multicomponent reactions to efficiently assemble complex molecules in a single step and the application of modern catalytic systems to achieve regioselective and stereoselective functionalization. nih.gov
| Scaffold Type | Key Features | Potential Applications |
| Spiro-derivatives | Introduction of a 3D spirocyclic center | Antimicrobial, Anticancer |
| Bis-carboxamides | Dimeric structures with flexible linkers | Anticancer (potent cytotoxins) |
| Azine derivatives | Modification at the 11-position with an azine group | Anti-inflammatory, Antimicrobial, Anticancer |
| Substituted Indenoquinoxalines | Functionalization at various ring positions | Diverse biological activities |
Development of More Selective Biological Modulators
A significant focus of future research will be the development of this compound derivatives with enhanced selectivity for specific biological targets. High selectivity is crucial for minimizing off-target effects and improving the therapeutic index of potential drug candidates. This can be achieved through a combination of rational design, combinatorial synthesis, and high-throughput screening.
One of the most promising areas is the development of selective c-Jun N-terminal kinase (JNK) inhibitors . Several 11H-indeno[1,2-b]quinoxalin-11-one oxime derivatives have shown sub-micromolar binding affinity for JNKs and have exhibited selectivity for JNK1 and JNK3 over JNK2. nih.govnih.gov For example, 11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime (10c) was identified as a potent JNK inhibitor with dissociation constants (Kd) for JNK1 and JNK3 of 22 nM and 76 nM, respectively. nih.gov Future work will likely focus on modifying the oxime functionality and the substituents on the indenoquinoxaline core to further improve isoform selectivity. The structural similarity between indenoquinolines and indenoquinoxalines suggests that the former could also be a promising scaffold for developing new JNK inhibitors. mdpi.comresearchgate.net
Another important area is the development of selective topoisomerase inhibitors . Some indeno[1,2-c]quinoline derivatives have been identified as dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov Interestingly, some of these dual inhibitors, such as (E)-9-[3-(dimethylamino)propoxy]-11H-indeno[1,2-c]quinolin-11-one O-3-(dimethylamino)propyl oxime (11b), exhibit their activity without significant DNA binding, which could be advantageous in reducing genotoxicity. nih.gov In contrast, bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) are considered putative Topo I inhibitors. nih.gov Further structure-activity relationship (SAR) studies are needed to delineate the structural features that govern the selectivity towards Topo I, Topo II, or dual inhibition. The position of side chains on the indenoquinoline chromophore has been shown to be critical for cytotoxic activity, with 4- and 6-carboxamides being particularly effective. nih.govresearchgate.net
The development of selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors is also a promising avenue. By merging the indeno[1,2-b]quinoxaline scaffold with a benzimidazole (B57391) motif through a spiro linkage, researchers have designed potent and selective CDK2 inhibitors for non-small cell lung cancer (NSCLC) therapy. nih.gov This highlights the potential of scaffold hopping and combinatorial approaches to generate selective kinase inhibitors.
Future efforts will likely involve screening this compound libraries against a broader range of biological targets, including other kinases, enzymes, and receptors, to identify new therapeutic opportunities.
| Target | Key Findings | Future Directions |
| c-Jun N-terminal kinases (JNKs) | Oxime derivatives show selectivity for JNK1/JNK3 over JNK2. nih.govnih.gov | Improve isoform selectivity through further structural modifications. |
| Topoisomerases | Derivatives identified as dual Topo I/II inhibitors and putative Topo I inhibitors. nih.govnih.gov | Elucidate structural requirements for selective inhibition. |
| Cyclin-Dependent Kinase 2 (CDK2) | Spiro-indenoquinoxaline-benzimidazole hybrids show potent CDK2 inhibition. nih.gov | Explore other pharmacophoric combinations for enhanced selectivity. |
Advanced Mechanistic Studies at the Molecular Level
A deeper understanding of the molecular mechanisms by which this compound derivatives exert their biological effects is essential for their rational optimization. Future research will employ a range of advanced techniques to elucidate these mechanisms at the atomic level.
Molecular modeling and docking studies have already proven to be valuable tools in predicting the binding modes of these compounds with their biological targets. For instance, molecular modeling of 11H-indeno[1,2-b]quinoxalin-11-one oxime derivatives suggested a competitive binding mode at the catalytic site of JNK. nih.gov Similarly, docking studies of cytotoxic indeno[1,2-b]quinoline-9,11-diones have been used to investigate their interactions with DNA. nih.gov Future studies will likely utilize more sophisticated computational methods, such as molecular dynamics simulations and free energy calculations, to provide a more dynamic and quantitative picture of ligand-target interactions.
Spectroscopic techniques will continue to play a crucial role in characterizing the interactions of this compound derivatives with biomolecules. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) have been used to study the binding of these compounds to calf thymus DNA (ctDNA), revealing an intercalative binding mode for some thiosemicarbazone derivatives. nih.gov The binding of certain 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines to DNA has also been investigated using UV-vis absorption spectroscopy. nih.gov Advanced NMR techniques, such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect (trNOE) experiments, can provide detailed information about the binding epitopes of these ligands when interacting with their protein targets.
X-ray crystallography provides the most definitive structural information about ligand-target complexes. The determination of the crystal structure of a target protein in complex with an this compound derivative can reveal the precise binding mode and key interactions, which is invaluable for structure-based drug design. For example, the crystal structure of 11H-indeno[1,2-b]quinoxalin-11-one has been determined, providing insights into its planar structure. researchgate.net
Potential Applications in Materials Science
The unique photophysical and electronic properties of the this compound scaffold suggest potential applications in materials science, an area that remains largely unexplored. The planar, fused-ring system is characteristic of organic materials used in electronic and optoelectronic devices.
The photophysical properties of quinoline (B57606) derivatives, such as their absorption and emission characteristics, are of particular interest. nih.gov The planar structure of the this compound core could facilitate π-π stacking interactions, which are important for charge transport in organic semiconductors. researchgate.net The presence of heteroatoms (nitrogen) and the possibility of introducing various electron-donating and electron-withdrawing substituents provide opportunities to tune the electronic energy levels (HOMO and LUMO) and, consequently, the optical and electronic properties of these materials.
Future research could focus on the synthesis and characterization of novel this compound derivatives designed for specific applications in materials science. For example, by attaching appropriate functional groups, these compounds could be investigated as:
Organic light-emitting diode (OLED) materials: The inherent fluorescence of some quinoline derivatives could be harnessed for use as emitters or host materials in OLEDs.
Organic field-effect transistor (OFET) materials: The potential for π-π stacking could enable efficient charge transport, making them candidates for the active layer in OFETs.
Organic photovoltaic (OPV) materials: By tuning their absorption spectra and energy levels, these compounds could be explored as donor or acceptor materials in organic solar cells.
Sensors: The fluorescence of these compounds could be sensitive to the presence of specific analytes, leading to applications as chemical sensors.
Computational studies, such as Density Functional Theory (DFT) calculations, will be instrumental in predicting the electronic and photophysical properties of new derivatives and guiding the design of materials with desired characteristics. mdpi.com Experimental characterization will involve techniques such as UV-vis and fluorescence spectroscopy, cyclic voltammetry, and the fabrication and testing of prototype devices.
Integration with Modern Drug Discovery Paradigms and Rational Design
The future development of this compound-based therapeutics will heavily rely on the integration of modern drug discovery paradigms and rational design principles. This approach aims to move away from traditional trial-and-error methods towards a more targeted and efficient discovery process.
Structure-Activity Relationship (SAR) studies will continue to be a cornerstone of the optimization process. Systematic modifications of the this compound scaffold, coupled with biological evaluation, will help to identify the key structural features responsible for potency and selectivity. nih.govgeorgiasouthern.edumdpi.com For example, SAR studies on 11-oxo-11H-indeno[1,2-b]quinolinecarboxamides have revealed the importance of the position of the carboxamide side chain for cytotoxicity. nih.govresearchgate.net
Computational chemistry and cheminformatics will play an increasingly important role in guiding the design of new compounds. nih.gov Virtual screening of large compound libraries, based on the this compound scaffold, can help to prioritize candidates for synthesis and testing. tubitak.gov.tr Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their physicochemical properties. mdpi.com
The principles of rational drug design will be applied to optimize lead compounds. nih.gov This involves using structural information from X-ray crystallography or molecular modeling to design molecules that fit precisely into the binding site of a target protein, thereby maximizing potency and selectivity. The design of dual-target inhibitors, such as those targeting both EGFR and HER-2, is an example of a rational approach to cancer therapy. nih.gov
Furthermore, the concept of hybrid molecules , where the this compound scaffold is combined with other pharmacophores, holds significant promise. This strategy can lead to compounds with novel mechanisms of action or improved pharmacokinetic properties. The development of quinoline-based hybrids with antibacterial or anticancer activity exemplifies this approach. mdpi.com
The integration of these modern drug discovery paradigms will accelerate the translation of promising this compound-based compounds from the laboratory to the clinic.
Q & A
Q. What strategies integrate this compound research into broader medicinal chemistry frameworks?
- Methodological Answer : Cross-disciplinary collaboration enables repurposing the scaffold for new targets (e.g., kinases, telomerase). notes its role as a semiconductor building block, suggesting applications in materials science. Systematic reviews (PICO framework, ) contextualize findings within existing literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
